2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile
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Overview
Description
2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile is a heterocyclic compound that features a bromine atom and a nitrile group attached to a pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrrole derivative with a nitrile-containing reagent under the influence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyrazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups on the core structure.
Scientific Research Applications
2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit certain kinases or interact with receptor sites, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the nitrile group, which may affect its reactivity and binding properties.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical behavior and applications.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Features a triazole ring, offering distinct biological activities and synthetic routes.
Uniqueness
The presence of both a bromine atom and a nitrile group in 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile makes it unique compared to its analogs. These functional groups enhance its versatility in chemical reactions and its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-7-5-11-12-4-2-6(1-3-10)8(7)12/h5-6H,1-2,4H2 |
InChI Key |
OVSSDVVYHVNMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)C1CC#N |
Origin of Product |
United States |
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